chemical structure and molecular weight of 4-Chloro-6-(4-chlorophenyl)pyrimidine
chemical structure and molecular weight of 4-Chloro-6-(4-chlorophenyl)pyrimidine
Title: Comprehensive Technical Guide on 4-Chloro-6-(4-chlorophenyl)pyrimidine: Structural Characterization, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist in medicinal chemistry and molecular design, I frequently evaluate heterocyclic building blocks for their utility in drug discovery and agrochemical development. 4-Chloro-6-(4-chlorophenyl)pyrimidine (CAS: 897445-45-3) represents a highly versatile, bi-functional scaffold[1]. Characterized by a pyrimidine core substituted with an electrophilic chlorine atom and a lipophilic 4-chlorophenyl group, this molecule serves as a critical intermediate. The strategic placement of these functional groups allows for orthogonal reactivity, enabling the rapid diversification of chemical libraries targeting kinase inhibition and crop protection pathways.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 4-Chloro-6-(4-chlorophenyl)pyrimidine is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule possesses a molecular weight of 225.07 g/mol [2]. The pyrimidine ring acts as an electron-deficient core, which is further polarized by the inductive electron-withdrawing effects of the C4-chlorine and the C6-aryl group.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Chloro-6-(4-chlorophenyl)pyrimidine |
| CAS Registry Number | 897445-45-3 |
| Molecular Formula | C10H6Cl2N2 |
| Molecular Weight | 225.07 g/mol |
| Monoisotopic Exact Mass | 223.9908 Da |
| SMILES | Clc1cc(-c2ccc(Cl)cc2)ncn1 |
| Physical State | Solid |
(Data corroborated by commercial standards and computational profiling[1][2][3])
Mechanistic Insights: Chemical Reactivity & Scaffold Design
The utility of this compound lies in its predictable and highly regioselective reactivity, which is governed by the electronic distribution across the pyrimidine ring:
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C4-Position (Electrophilic Hub): The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent N3 and N1 atoms. This allows for facile displacement by amines, alcohols, or thiols under mild basic conditions.
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C6-Position (Structural Vector): The 4-chlorophenyl group provides significant lipophilic bulk (increasing LogP) and can engage in
stacking or hydrophobic interactions within a protein's binding pocket. The para-chlorine on the phenyl ring also blocks metabolic oxidation at that site, increasing the half-life of downstream drug candidates.
Fig 1: Regioselective reactivity and structural vectors of the pyrimidine scaffold.
Validated Experimental Methodologies: Synthesis & Characterization
To synthesize 4-Chloro-6-(4-chlorophenyl)pyrimidine from commercially available starting materials, a regioselective Suzuki-Miyaura cross-coupling is employed. The following protocol is designed as a self-validating system, ensuring that mono-coupling is achieved without over-arylation.
Step-by-Step Protocol: Regioselective Suzuki-Miyaura Coupling
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Step 1: Reagent Preparation. In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4,6-dichloropyrimidine (1.0 equiv) and 4-chlorophenylboronic acid (1.0 equiv).
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Causality: Maintaining a strict 1:1 stoichiometry is critical. The first cross-coupling at C4 reduces the electrophilicity of the remaining C6-chloride, creating a kinetic window to halt the reaction before bis-arylation occurs.
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Step 2: Catalyst & Base Addition. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and Sodium Carbonate (Na2CO3) (2.0 equiv).
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Causality: Pd(PPh3)4 provides the active Pd(0) species required for oxidative addition into the C-Cl bond. Na2CO3 is chosen as a mild base; it is strong enough to form the reactive boronate complex but mild enough to prevent the hydrolysis of the pyrimidine chloride into a pyrimidinone.
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Step 3: Solvent System. Suspend the mixture in a degassed solution of 1,4-Dioxane and H2O (4:1 v/v).
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Causality: The biphasic system ensures the solubility of both the organic substrates (Dioxane) and the inorganic base (H2O). Degassing with N2 prevents the oxidative degradation of the Pd(0) catalyst.
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Step 4: Reaction Execution & Self-Validation. Heat the mixture to 80°C for 8 hours. Monitor the reaction via LC-MS.
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Self-Validation: The reaction is deemed successful and complete when the LC-MS trace shows the disappearance of the starting material and a dominant peak corresponding to the mono-coupled product (m/z[M+H]+ ~225). If a peak at m/z ~301 appears, it indicates unwanted bis-arylation, signaling that the temperature or equivalents must be strictly lowered in future runs.
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Step 5: Workup & Purification. Cool to room temperature, extract with Ethyl Acetate (3x), wash with brine, and dry over anhydrous MgSO4. Purify the concentrated crude via silica gel flash chromatography (Hexane/EtOAc gradient).
Fig 2: Step-by-step synthetic workflow for regioselective Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery & Agrochemicals
In modern application science, pyrimidines bearing a 4-aryl-6-chloro substitution pattern are indispensable in the generation of targeted therapeutics. By subjecting 4-Chloro-6-(4-chlorophenyl)pyrimidine to subsequent SNAr reactions with various anilines or aliphatic amines, researchers can rapidly generate libraries of 4,6-disubstituted pyrimidines. These structures frequently mimic the adenine ring of ATP, making them potent competitive inhibitors for various protein kinases implicated in oncology and inflammatory diseases. Furthermore, the robust stability of the chlorophenyl moiety makes this scaffold highly attractive for agrochemical applications, such as the development of novel fungicides or herbicides, where environmental persistence and target specificity are paramount.
References
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PubChemLite. "4,6-dichloro-5-phenylpyrimidine (C10H6Cl2N2) - Exact Mass and Structural Profiling". Source: uni.lu. URL:[Link]
